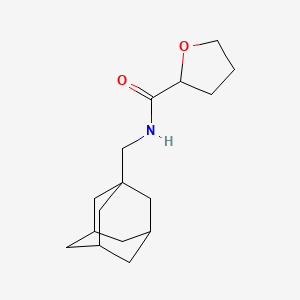
N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide, also known as Amtolmetin Guacil, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain, inflammation, and fever. It is a derivative of indomethacin and has been shown to have potent anti-inflammatory and analgesic effects. In
Applications De Recherche Scientifique
N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. It has also been used in the treatment of acute and chronic pain, postoperative pain, and dental pain. N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil has been shown to have a rapid onset of action and a long duration of effect, making it a useful drug for the treatment of pain and inflammation.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil is similar to other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain, and by inhibiting their production, N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil is its potency and efficacy in the treatment of pain and inflammation. It has been shown to have a rapid onset of action and a long duration of effect, making it a useful drug for the treatment of acute and chronic pain. However, one of the limitations of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil is its potential for side effects such as gastrointestinal bleeding, renal toxicity, and cardiovascular events. Therefore, it is important to use N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil with caution and to monitor patients for any adverse effects.
Orientations Futures
There are several future directions for the research and development of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil. One area of interest is the development of new formulations of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil that can improve its bioavailability and reduce its potential for side effects. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil. This could lead to the development of new drugs that target these mechanisms and have fewer side effects. Finally, there is a need for further clinical studies to evaluate the safety and efficacy of N-(1-adamantylmethyl)tetrahydro-2-furancarboxamide Guacil in different patient populations and for different indications.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-15(14-2-1-3-19-14)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTSOQKTRAAOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



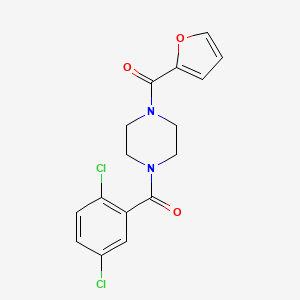
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4433867.png)

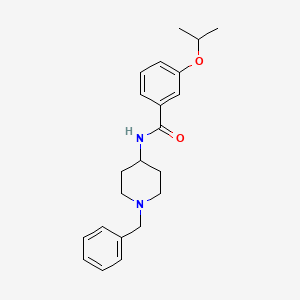
![methyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433880.png)
![4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4433887.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B4433897.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)
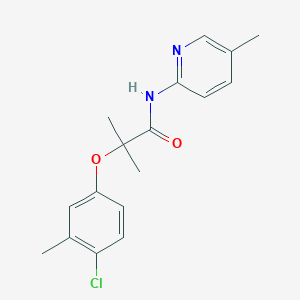
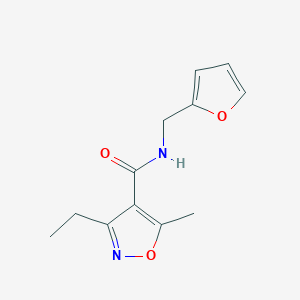
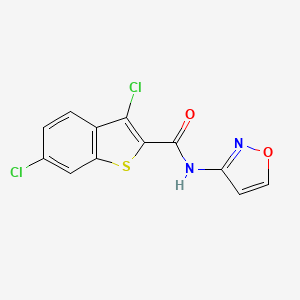
![6-bromo-3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4433919.png)
